Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been reported . In this reaction, another main product was identified as malono-hydrazide . This hydrazide has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate are not detailed in the available sources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .Scientific Research Applications
Synthesis of Thiazoles and Their Fused Derivatives
Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is utilized in the synthesis of thiazoles and their fused derivatives. These compounds exhibit significant antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).
Development of Benzothiazole-Based Receptors
This compound has been instrumental in the development of new chemosensors, particularly benzothiazole-based receptors. These receptors demonstrate significant potential in detecting metal ions, such as Cu2+ and Hg2+, through fluorescence quenching in semi-aqueous media. The specificity and efficiency of these receptors are crucial for environmental monitoring and analytical chemistry applications (Wagh et al., 2015).
Catalysis and Synthesis Applications
In the field of organic synthesis, this compound is used as a key intermediate in various catalytic systems. These systems are employed for the synthesis of benzimidazole derivatives and other heterocyclic compounds, which have applications in drug development and materials science (Khazaei et al., 2011).
Oxidation Reactions
This compound plays a role in the development of new oxidation systems. For example, it is used in the study of alcohol oxidation, which is critical in pharmaceutical and industrial chemistry for the production of carbonyl compounds (Reddy & Krupadanam, 2010).
Synthesis of Novel Organic Compounds
The compound is pivotal in synthesizing a wide range of novel organic compounds, including derivatives with potential antitumor activities. These derivatives are key in the development of new therapeutic agents for various types of cancers (Mohareb & Gamaan, 2018).
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is not specified in the available sources.
Properties
IUPAC Name |
ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S2/c1-2-30-18(25)11-24-15-8-7-13(33(22,28)29)10-17(15)32-21(24)23-19(26)14-9-12-5-3-4-6-16(12)31-20(14)27/h3-10H,2,11H2,1H3,(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGJVDUMWJOEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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